molecular formula C22F40 B7800450 Perfluoro(m-ethyldecalin)

Perfluoro(m-ethyldecalin)

Cat. No.: B7800450
M. Wt: 1024.2 g/mol
InChI Key: PJWANYKZQLBYKK-UHFFFAOYSA-N
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Description

Perfluoro(m-ethyldecalin) is a fluorocarbon liquid, specifically a perfluorinated derivative of the hydrocarbon methyldecalin. It is chemically and biologically inert, making it a compound of interest in various scientific and industrial applications. The compound is mainly known for its high solubility of gases, which has led to its exploration as a blood substitute .

Preparation Methods

Synthetic Routes and Reaction Conditions

Perfluoro(m-ethyldecalin) can be synthesized using the Fowler process. This process involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from methylnaphthalene. Methylnaphthalene is preferred as the starting material over methyldecalin because it consumes less fluorine .

Industrial Production Methods

The industrial production of perfluoro(m-ethyldecalin) follows the same Fowler process, ensuring a consistent and efficient synthesis. The reaction conditions typically involve high temperatures and controlled fluorine gas flow to achieve the desired perfluorination .

Chemical Reactions Analysis

Types of Reactions

Perfluoro(m-ethyldecalin) is chemically inert and does not readily undergo common chemical reactions such as oxidation, reduction, or substitution. This inertness is due to the strong carbon-fluorine bonds present in the molecule .

Common Reagents and Conditions

Given its chemical inertness, perfluoro(m-ethyldecalin) does not react with common reagents under standard conditions. it can be used as a solvent in reactions involving highly reactive species or under extreme conditions .

Major Products Formed

Since perfluoro(m-ethyldecalin) does not undergo significant chemical reactions, there are no major products formed from its reactions. Its primary role is as a solvent or an inert medium in various chemical processes .

Scientific Research Applications

Perfluoro(m-ethyldecalin) has several scientific research applications due to its unique properties:

Mechanism of Action

Perfluoro(m-ethyldecalin) exerts its effects primarily through its physical properties rather than chemical interactions. Its high gas solubility allows it to carry and release gases efficiently. This property is exploited in its use as a blood substitute, where it can transport oxygen and carbon dioxide in the bloodstream .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene;1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluoro-7-(trifluoromethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11F20/c12-1-2(13,7(21,22)10(27,28)9(25,26)6(1,19)20)5(17,18)8(23,24)3(14,4(1,15)16)11(29,30)31;12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWANYKZQLBYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F.C12(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22F40
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1024.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro(m-ethyldecalin)
Reactant of Route 2
Perfluoro(m-ethyldecalin)

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